2-{4-[(5-Methoxythiophen-2-yl)sulfonyl]piperazin-1-yl}acetonitrile
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Overview
Description
2-{4-[(5-Methoxythiophen-2-yl)sulfonyl]piperazin-1-yl}acetonitrile is a chemical compound with the molecular formula C11H15N3O3S2 and a molecular weight of 301.39 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a piperazine ring and a methoxythiophene moiety.
Preparation Methods
The synthesis of 2-{4-[(5-Methoxythiophen-2-yl)sulfonyl]piperazin-1-yl}acetonitrile involves several steps. . The reaction conditions typically involve the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are often carried out under inert atmosphere to prevent oxidation.
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. large-scale synthesis would likely follow similar routes with optimization for yield and purity.
Chemical Reactions Analysis
2-{4-[(5-Methoxythiophen-2-yl)sulfonyl]piperazin-1-yl}acetonitrile can undergo various chemical reactions, including:
Oxidation: The methoxythiophene moiety can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
2-{4-[(5-Methoxythiophen-2-yl)sulfonyl]piperazin-1-yl}acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: While its industrial applications are limited, it is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-[(5-Methoxythiophen-2-yl)sulfonyl]piperazin-1-yl}acetonitrile is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its piperazine and methoxythiophene moieties. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
2-{4-[(5-Methoxythiophen-2-yl)sulfonyl]piperazin-1-yl}acetonitrile can be compared with other similar compounds, such as:
2-{4-[(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also contain a piperazine ring and are studied for their interactions with adrenergic receptors.
Naftopidil and Urapidil: These are alpha1-adrenergic receptor antagonists with structural similarities to the piperazine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
1110717-69-5 |
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Molecular Formula |
C11H15N3O3S2 |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
2-[4-(5-methoxythiophen-2-yl)sulfonylpiperazin-1-yl]acetonitrile |
InChI |
InChI=1S/C11H15N3O3S2/c1-17-10-2-3-11(18-10)19(15,16)14-8-6-13(5-4-12)7-9-14/h2-3H,5-9H2,1H3 |
InChI Key |
GQKVSXYTXPQNAI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(S1)S(=O)(=O)N2CCN(CC2)CC#N |
Origin of Product |
United States |
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